molecular formula C11H12N2O3 B3187216 Methyl 6-methoxy-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 1427423-56-0

Methyl 6-methoxy-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B3187216
CAS No.: 1427423-56-0
M. Wt: 220.22 g/mol
InChI Key: HRHTVYPRLXSVIZ-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxy-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 6-methoxy-4-methylpyrazole with a suitable pyridine derivative in the presence of a catalyst. The reaction is often carried out in a solvent such as ethanol or tetrahydrofuran, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium iodide). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product and reaction type .

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and halogenated derivatives. These products can be further utilized in various applications, including drug development and material science .

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives such as:

Uniqueness

Methyl 6-methoxy-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups.

Properties

IUPAC Name

methyl 6-methoxy-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-4-8(15-2)6-13-10(7)5-9(12-13)11(14)16-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHTVYPRLXSVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=CC(=N2)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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